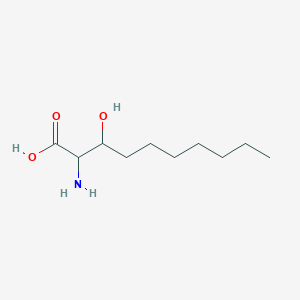
3,4,5,6,7,8,9,10-Octahydro-7,14,16-trimethoxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5,6,7,8,9,10-Octahydro-7,14,16-trimethoxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one is a complex organic compound with a unique structure. This compound is characterized by its octahydro configuration and multiple methoxy groups, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6,7,8,9,10-Octahydro-7,14,16-trimethoxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one typically involves multiple steps, including cyclization and methoxylation reactions. The specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5,6,7,8,9,10-Octahydro-7,14,16-trimethoxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
3,4,5,6,7,8,9,10-Octahydro-7,14,16-trimethoxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4,5,6,7,8,9,10-Octahydro-7,14,16-trimethoxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethyl acetyloctahydronaphthalenes: Known for their use as fragrance ingredients.
Pyrimido[1,2-a]azepine:
Uniqueness
3,4,5,6,7,8,9,10-Octahydro-7,14,16-trimethoxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its multiple methoxy groups and octahydro configuration differentiate it from other similar compounds.
Propriétés
Numéro CAS |
40790-11-2 |
|---|---|
Formule moléculaire |
C21H30O5 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
(12E)-8,16,18-trimethoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-2-one |
InChI |
InChI=1S/C21H30O5/c1-15-9-8-12-17(23-2)11-7-5-6-10-16-13-18(24-3)14-19(25-4)20(16)21(22)26-15/h6,10,13-15,17H,5,7-9,11-12H2,1-4H3/b10-6+ |
Clé InChI |
LYQNWEHJZOZNLY-UXBLZVDNSA-N |
SMILES isomérique |
CC1CCCC(CCC/C=C/C2=C(C(=CC(=C2)OC)OC)C(=O)O1)OC |
SMILES canonique |
CC1CCCC(CCCC=CC2=C(C(=CC(=C2)OC)OC)C(=O)O1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



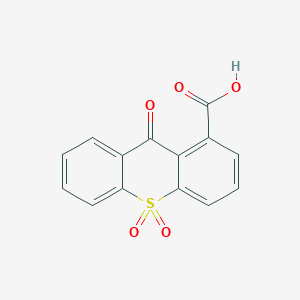
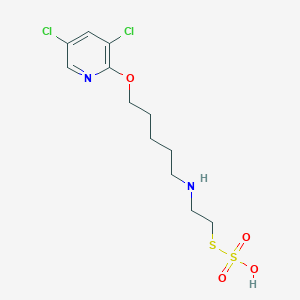
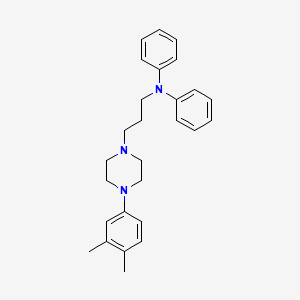


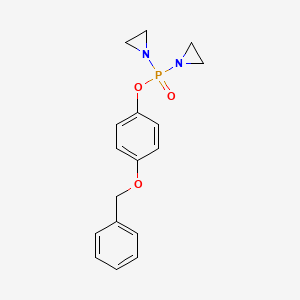
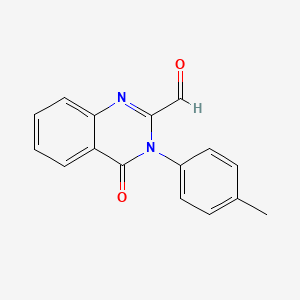
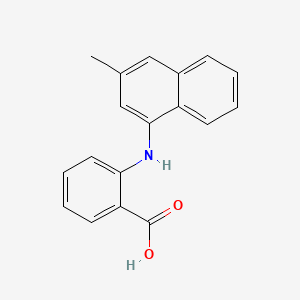
![2,5-Dichloro-N,N-bis[(oxiran-2-yl)methyl]aniline](/img/structure/B14652751.png)
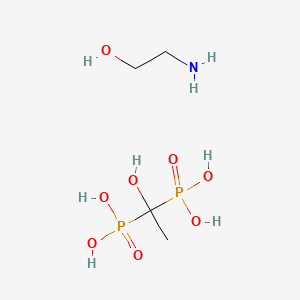
![Triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide](/img/structure/B14652757.png)
![4-Iodo-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14652758.png)
